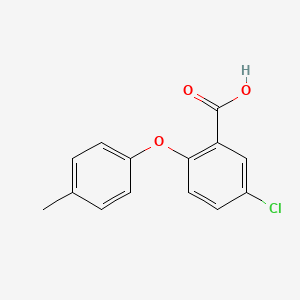

2-(p-Tolyloxy)-5-chlorobenzoic acid

Description

Contextualization of Benzoic Acid Derivatives in Medicinal Chemistry

Benzoic acid and its derivatives represent a cornerstone in the field of medicinal chemistry, boasting a long history and a wide array of therapeutic applications. preprints.orgresearchgate.net These compounds, which consist of a benzene (B151609) ring attached to a carboxylic acid group, can be readily modified with various functional groups, leading to a diverse library of molecules with distinct biological activities. ontosight.ai This structural versatility allows for the fine-tuning of properties such as solubility, binding affinity to biological targets, and metabolic stability.

Historically, benzoic acid derivatives have been integral to the development of numerous drugs. For instance, they form the structural basis for local anesthetics like benzocaine (B179285) and have been utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net More recent research has expanded their potential applications to include anticancer, antimicrobial, and antiviral agents. preprints.orgnih.gov The ability of the benzoic acid scaffold to interact with a variety of biological targets, from enzymes to receptors, underscores its enduring importance in drug discovery and development. ontosight.aiacs.org

Significance of Phenoxybenzoic Acid Scaffolds in Bioactive Compound Design

The phenoxybenzoic acid scaffold, which is a key structural component of 2-(p-Tolyloxy)-5-chlorobenzoic acid, is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. nih.govmdpi.com The presence of a flexible ether linkage between two aromatic rings allows these molecules to adopt various conformations, facilitating their interaction with the binding sites of different proteins.

The terminal phenoxy group, in particular, has been identified as a crucial moiety for the biological activity of many drugs. nih.govmdpi.com Research has demonstrated the importance of this group in compounds with neurological, anticancer, anti-HIV, antimicrobial, and analgesic properties, among others. nih.gov The design of novel bioactive compounds often leverages the phenoxybenzoic acid scaffold to create molecules with improved potency and selectivity. The specific substitution patterns on both the phenoxy and benzoic acid rings play a critical role in determining the compound's pharmacological profile.

Overview of Research Trajectories for this compound and its Analogs

While specific, in-depth research on the biological activities of this compound itself is not extensively documented in publicly available literature, its structural components suggest several potential avenues for investigation. The presence of the phenoxybenzoic acid core, combined with a chloro and a tolyl substituent, provides a unique combination of electronic and steric properties that could be explored for various applications.

Research into analogs of this compound offers valuable insights. For example, studies on other chlorinated benzoic acid derivatives have explored their potential as herbicides and plant growth regulators. The substitution pattern is crucial; for instance, 2-chlorobenzoic acid is a precursor to various drugs and dyes. wikipedia.org Furthermore, analogs containing the phenoxy ether linkage are investigated for a wide range of bioactivities. The exploration of this compound and its analogs is likely to be directed towards synthesizing and screening a library of related compounds to identify potential lead molecules for drug discovery or for applications in materials science. The synthesis of such analogs would likely involve variations in the substituents on both aromatic rings to systematically probe the structure-activity relationships.

Structure

3D Structure

Properties

Molecular Formula |

C14H11ClO3 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

5-chloro-2-(4-methylphenoxy)benzoic acid |

InChI |

InChI=1S/C14H11ClO3/c1-9-2-5-11(6-3-9)18-13-7-4-10(15)8-12(13)14(16)17/h2-8H,1H3,(H,16,17) |

InChI Key |

OXKWNJVSWKFCAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization in Research of 2 P Tolyloxy 5 Chlorobenzoic Acid Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like 2-(p-tolyloxy)-5-chlorobenzoic acid, the spectrum would be expected to show distinct signals for the carboxylic acid proton, the aromatic protons on both phenyl rings, and the methyl group protons. The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield chemical shift (δ > 10 ppm), often exchanging with deuterium (B1214612) in D₂O. docbrown.info The aromatic protons would appear in the range of δ 7.0-8.5 ppm, with their splitting patterns (e.g., doublets, triplets, multiplets) revealing their substitution pattern and coupling with neighboring protons. The methyl (tolyl) protons would present as a sharp singlet around δ 2.3 ppm. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound Note: This is a predictive table based on analogous compounds.

| Atom Type | Signal | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| Carboxyl | -COOH | >10 | ~170 | Broad Singlet (s) |

| Aromatic | Ar-H | 7.0-8.2 | 115-160 | Multiplets (m), Doublets (d) |

| Methyl | -CH₃ | ~2.3 | ~21 | Singlet (s) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

O-H Stretch: A very broad band would be observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption peak would appear between 1680-1710 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. mdpi.com

C-O Stretch: Two C-O stretching vibrations would be expected. The C-O stretch of the carboxylic acid would appear around 1210-1320 cm⁻¹, while the aryl ether C-O stretch would be visible near 1250 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region would indicate the presence of the aromatic rings.

C-H Stretches: Aromatic C-H stretching would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.

C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹, would correspond to the C-Cl bond.

Analysis of IR spectra for related compounds like 2,6-dichlorobenzoic acid and benzoic acid confirms these characteristic absorption regions. nist.govnist.gov

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong |

| Aryl Ether | C-O Stretch | 1200-1275 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

| Aryl Halide | C-Cl Stretch | 600-800 | Medium |

Mass Spectrometry (MS, HR-EI-MS, LC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. Techniques like High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₁₄H₁₁ClO₃), the molecular weight is 262.69 g/mol . sigmaaldrich.com In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 262. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 264 with about one-third the intensity of the M⁺ peak would be a definitive indicator of a chlorine-containing compound.

Electron Ionization (EI) would likely cause predictable fragmentation. Common fragmentation pathways for benzoic acid derivatives include the loss of •OH (M-17), •COOH (M-45), and the cleavage of the ether bond. nih.gov LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly useful for analyzing such compounds, as it allows for separation from a mixture prior to ionization and detection, often using softer ionization techniques like Electrospray Ionization (ESI) which can keep the parent molecule intact. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, oxygen, chlorine) in a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. This comparison serves as a crucial check for purity and confirms the empirical and molecular formula.

For this compound, with the molecular formula C₁₄H₁₁ClO₃, the theoretical elemental composition is calculated as follows:

Theoretical Elemental Composition of C₁₄H₁₁ClO₃

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 14 | 168.154 | 64.00 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.22 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 13.50 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 18.28 |

| Total | 262.692 | 100.00 |

An experimental result within ±0.4% of these theoretical values is generally considered confirmation of the compound's elemental composition and purity.

Application of X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecular and crystal structure can be generated.

While a crystal structure for this compound itself is not publicly documented, studies on highly analogous compounds like 2-phenoxybenzoic acid and 2-(o-tolyloxy)benzoic acid provide significant insight into its likely solid-state conformation. researchgate.netnih.gov These studies reveal that benzoic acid derivatives typically form centrosymmetric dimers in the solid state, linked by strong hydrogen bonds between the carboxyl groups of two molecules. researchgate.net

A key structural feature of these diaryl ether compounds is the dihedral angle between the two aromatic rings. For 2-(o-tolyloxy)benzoic acid, this angle is reported to be 76.2°. nih.gov This significant twist is due to steric hindrance between the rings. A similar non-planar conformation would be expected for this compound. X-ray analysis would provide precise bond lengths, bond angles, and details about intermolecular interactions (like π-stacking or halogen bonding) that govern the crystal packing.

In Vitro Pharmacological Activity Spectrum of 2 P Tolyloxy 5 Chlorobenzoic Acid Derivatives

Enzyme Inhibition Studies

Enzymes are crucial catalysts for a vast number of biological reactions, and their inhibition can modulate physiological and pathological processes. Derivatives of 2-(p-tolyloxy)-5-chlorobenzoic acid have been evaluated against several key enzymes implicated in inflammation, cancer, and neurological disorders.

Lipoxygenases (LOXs) are a family of enzymes that play a significant role in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. cabidigitallibrary.orgfrontiersin.org The inhibition of LOX is a therapeutic strategy for inflammatory conditions. cabidigitallibrary.orgnih.gov Studies have shown that derivatives of this compound exhibit inhibitory activity against lipoxygenase. The effectiveness of these compounds is often compared to standard drugs in in vitro assays. cabidigitallibrary.org For instance, the anti-inflammatory properties of various compounds are often screened using soybean lipoxygenase, which shares similarities with human lipoxygenase. cabidigitallibrary.orgresearchgate.net

The development of dual inhibitors that target both cyclooxygenase (COX) and lipoxygenase (LOX) pathways is an area of active research, aiming to produce anti-inflammatory agents with improved safety profiles. nih.govresearchgate.net

Table 1: Lipoxygenase (LOX) Inhibitory Activity No specific IC50 values for this compound were found in the search results. The table below is a template based on how such data is typically presented.

| Compound/Derivative | LOX Isoform | IC50 (µM) | Reference Compound | IC50 (µM) - Reference |

|---|---|---|---|---|

| Derivative A | 5-LOX | Data Not Available | Zileuton | Data Not Available |

| Derivative B | 12-LOX | Data Not Available | - | - |

| Derivative C | 15-LOX | Data Not Available | - | - |

Cyclooxygenase (COX) enzymes are responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation and pain. mdpi.commdpi.com There are two main isoforms, COX-1 and COX-2. mdpi.com While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels increase significantly during inflammation. mdpi.commdpi.com Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comresearchgate.net

Derivatives of this compound have been investigated for their ability to inhibit COX enzymes. researchgate.netnih.gov The evaluation of these compounds often involves in vitro assays to determine their IC50 values against both COX-1 and COX-2, allowing for the assessment of their potency and selectivity. nih.gov

Table 2: Cyclooxygenase (COX) Inhibitory Activity No specific IC50 values for this compound were found in the search results. The table below is a template based on how such data is typically presented.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-2 IC50 (µM) - Reference |

|---|---|---|---|---|---|

| Derivative X | Data Not Available | Data Not Available | Data Not Available | Celecoxib | Data Not Available |

| Derivative Y | Data Not Available | Data Not Available | Data Not Available | Celecoxib | Data Not Available |

Tyrosine kinases are enzymes that are critical components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for anticancer drug development. nih.govnih.gov The development of tyrosine kinase inhibitors (TKIs) has transformed the treatment of certain cancers, such as chronic myelogenous leukemia (CML), where the BCR-ABL fusion protein exhibits constitutive tyrosine kinase activity. nih.gov

Some derivatives of this compound have been evaluated for their potential to inhibit various tyrosine kinases, including the epidermal growth factor receptor (EGFR) and c-Met. nih.gov For example, certain indole-2-carboxylate (B1230498) derivatives have shown inhibitory activity against EGFR. nih.gov

Table 3: Tyrosine Kinase Inhibitory Activity No specific IC50 values for this compound were found in the search results. The table below is a template based on how such data is typically presented.

| Compound/Derivative | Tyrosine Kinase Target | IC50 (µM) | Reference Compound | IC50 (µM) - Reference |

|---|---|---|---|---|

| Derivative M | EGFR | Data Not Available | Erlotinib | Data Not Available |

| Derivative N | c-Met | Data Not Available | - | - |

| Derivative P | ABL | Data Not Available | Imatinib | Data Not Available |

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. scielo.br Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. scielo.br α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition can help manage hyperglycemia in type 2 diabetes. nih.gov

Research has explored the potential of various compounds, including derivatives of this compound, to inhibit these enzymes. nih.govsemanticscholar.org For instance, certain water-soluble metallophthalocyanines have demonstrated inhibitory activity against both cholinesterases and α-glucosidase. nih.govsemanticscholar.org

Table 4: Cholinesterase and α-Glucosidase Inhibitory Activity No specific IC50 values for this compound were found in the search results. The table below is a template based on how such data is typically presented.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) - Reference |

|---|---|---|---|---|

| Derivative Q | AChE | Data Not Available | Galantamine | Data Not Available |

| Derivative R | BChE | Data Not Available | Galantamine | Data Not Available |

| Derivative S | α-Glucosidase | Data Not Available | Acarbose | Data Not Available |

Protoporphyrinogen (B1215707) oxidase (PPO) is an enzyme involved in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. scielo.br In plants, inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell death, making PPO a target for herbicides. awsjournal.orgawsjournal.org In humans, mutations in the PPO gene can lead to a metabolic disorder called variegate porphyria. mdpi.com The study of PPO inhibitors can also be relevant for developing new anticancer agents. mdpi.com

Derivatives of this compound have been investigated as potential PPO inhibitors. scielo.brnih.gov For example, novel benzoxazinone (B8607429) derivatives have been designed and shown to be effective PPO inhibitors. nih.gov

Table 5: Protoporphyrinogen Oxidase (PPO) Inhibitory Activity No specific IC50 values for this compound were found in the search results. The table below is a template based on how such data is typically presented.

| Compound/Derivative | PPO Source | IC50 (µM) | Reference Compound | IC50 (µM) - Reference |

|---|---|---|---|---|

| Derivative T | Plant | Data Not Available | Flumioxazin | Data Not Available |

| Derivative U | Human | Data Not Available | - | - |

Antiproliferative Activity in Cancer Cell Lines (in vitro)

The ability of a compound to inhibit the growth and proliferation of cancer cells is a key indicator of its potential as an anticancer agent. In vitro antiproliferative activity is typically assessed by exposing various cancer cell lines to the compound and measuring the concentration required to inhibit cell growth by 50% (GI50 or IC50).

Derivatives of this compound have demonstrated antiproliferative activity against a range of cancer cell lines. nih.govnih.gov For example, certain 5-chloro-indole-2-carboxylate derivatives have shown significant antiproliferative effects against pancreatic, breast, and colon cancer cell lines. nih.gov The potency of these compounds is often compared to that of established anticancer drugs.

Table 6: In Vitro Antiproliferative Activity in Cancer Cell Lines No specific GI50 or IC50 values for this compound were found in the search results. The table below is a template based on how such data is typically presented.

| Compound/Derivative | Cancer Cell Line | GI50/IC50 (µM) | Reference Compound | GI50/IC50 (µM) - Reference |

|---|---|---|---|---|

| Derivative Z | MCF-7 (Breast) | Data Not Available | Erlotinib | Data Not Available |

| Derivative Z | Panc-1 (Pancreatic) | Data Not Available | Erlotinib | Data Not Available |

| Derivative Z | HT-29 (Colon) | Data Not Available | Erlotinib | Data Not Available |

| Derivative W | SK-N-SH (Neuroblastoma) | Data Not Available | XK-469 | Data Not Available |

Evaluation on Standardized Cancer Cell Line Panels (e.g., NCI-60)

There is currently no publicly available data regarding the evaluation of this compound or its derivatives against the National Cancer Institute's 60 human cancer cell line panel (NCI-60) or other standardized cancer cell line screens. This screening is a cornerstone in early-stage anticancer drug discovery, and the absence of this compound in such databases suggests it has not been a primary candidate in these large-scale public screening initiatives.

Cellular Viability Assays (e.g., MTT Assay) as an Assessment Tool

No specific studies utilizing cellular viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to assess the cytotoxic or antiproliferative effects of this compound on cancer cells have been identified in the reviewed literature. Consequently, key metrics like GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values for this compound against any cell line are not available.

Anti-infective Activity Evaluation (in vitro)

Antimalarial Activity against Parasitic Strains (e.g., P. falciparum)

Research on the antimalarial properties of this compound against parasitic strains, including the prevalent and drug-resistant Plasmodium falciparum, has not been reported. As a result, there is no information on its efficacy or potential as a lead compound for antimalarial drug development.

Antimicrobial and Antifungal Assessments

A review of scientific literature did not reveal any studies that have assessed the in vitro antimicrobial or antifungal activity of this compound. Data on its minimum inhibitory concentration (MIC) against various bacterial or fungal pathogens is not available.

Anti-Biofilm Activity Investigations

There is no evidence of research conducted to investigate the potential of this compound or its derivatives to inhibit or disrupt biofilm formation by pathogenic microorganisms.

Molecular Mechanisms of Action and Biological Target Elucidation for 2 P Tolyloxy 5 Chlorobenzoic Acid Analogs

Identification and Characterization of Enzyme Binding Sites

The 2,5-substituted benzoic acid scaffold has been identified as a potent inhibitor of the anti-apoptotic proteins Myeloid Cell Leukemia-1 (Mcl-1) and B-cell lymphoma-1 (Bfl-1). nih.govacs.org These proteins are crucial for the survival of cancer cells, making them attractive therapeutic targets. nih.govaacrjournals.org

A key structural feature of these inhibitors is the carboxylic acid group, which plays a critical role in anchoring the molecule into the BH3 binding groove of Mcl-1 and Bfl-1. acs.orgnih.gov This interaction mimics the binding of endogenous pro-apoptotic proteins. Specifically, the carboxyl group forms a crucial hydrogen bond with a conserved arginine residue (Arg263 in Mcl-1 and Arg88 in Bfl-1). nih.gov

Structure-activity relationship (SAR) studies and co-crystal structures have provided detailed insights into the binding modes of these analogs. nih.govacs.org For instance, in a series of 2,5-substituted benzoic acid dual inhibitors, the substituents at the 2 and 5 positions of the benzoic acid core were found to significantly influence binding affinity. The 5-phenethylthio substituent, for example, occupies the p2 hydrophobic pocket of Mcl-1, engaging in hydrophobic interactions with residues such as Leu267, Val253, Val243, and Leu235. nih.gov The deletion of this group leads to a substantial decrease in binding affinity to both Mcl-1 and Bfl-1. acs.org

The following table summarizes the key interacting residues within the binding sites of Mcl-1 and Bfl-1 for a representative 2,5-substituted benzoic acid analog.

| Target Protein | Key Interacting Residues | Type of Interaction |

| Mcl-1 | Arg263 | Hydrogen Bond with Carboxyl Group |

| Leu267, Val253, Val243, Leu235 | Hydrophobic Interactions with 5-substituent | |

| Thr266, Ala277, Phe228 | Weak Interactions with 2-substituent | |

| Bfl-1 | Arg88 | Hydrogen Bond with Carboxyl Group |

| Val122, Ala67, Ile118, Phe121, Leu99, Phe71, Ile92, Phe95 | Hydrophobic Interactions with 2-substituent | |

| Lys77 | Hydrophobic Interactions with 5-substituent |

These findings highlight the specific and crucial interactions that govern the binding of 2-(p-tolyloxy)-5-chlorobenzoic acid analogs to their target enzymes, providing a clear basis for their inhibitory action.

Receptor Modulation and Pathway Interruption

Analogs of this compound have demonstrated the ability to modulate cellular receptors and interrupt critical signaling pathways, particularly those involved in apoptosis and neurodegeneration.

The dual inhibition of Mcl-1 and Bfl-1 by 2,5-substituted benzoic acid derivatives directly interrupts the intrinsic apoptosis pathway. nih.govaacrjournals.org By blocking these anti-apoptotic proteins, the analogs effectively restore the cell's natural machinery for programmed cell death, a crucial mechanism for eliminating cancer cells. nih.govaacrjournals.org

Furthermore, studies on related phenoxybenzoic acid compounds have shed light on their potential to modulate other pathways. For instance, 3-phenoxybenzoic acid, a metabolite of pyrethroid insecticides, has been shown to induce dopaminergic degeneration by interacting with the dopamine (B1211576) transporter (DAT). nih.gov This interaction leads to an increase in DAT levels, which in turn facilitates the entry of the toxic metabolite into dopaminergic neurons. nih.gov This process is associated with the dysregulation of C/EBP β levels and the anomalous activation of asparagine endopeptidase (AEP), ultimately leading to the aggregation of α-synuclein, a hallmark of Parkinson's disease. nih.gov

Another related compound, ferulic acid, has been shown to modulate apoptotic signaling pathways by altering the expression of key regulatory proteins such as p53, p21, and various caspases. nih.gov It can also block the activation of the Smad and extracellular-signal-regulated kinase/Akt pathways in cancer cells. nih.gov

Allosteric vs. Orthosteric Binding Mechanisms in Target Interaction

The mechanism by which a ligand binds to its target protein can be broadly categorized as either orthosteric or allosteric. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate. nih.gov In contrast, allosteric modulators bind to a secondary, distinct site, inducing a conformational change that alters the protein's activity. nih.govnih.gov

For the 2,5-substituted benzoic acid analogs that inhibit Mcl-1 and Bfl-1, the evidence strongly points towards an orthosteric binding mechanism . nih.gov These compounds directly bind to the BH3 binding groove, which is the active site for interactions with pro-apoptotic proteins like Bim and Noxa. aacrjournals.orgnih.gov The binding of these analogs competitively inhibits the binding of these endogenous proteins, thereby preventing the sequestration of pro-apoptotic signals and promoting cell death. The direct interaction with key residues within this active site, such as the hydrogen bond with the conserved arginine, is a classic hallmark of orthosteric inhibition. nih.gov

However, the possibility of allosteric modulation by other benzoic acid derivatives has also been reported. nih.gov For instance, certain benzoic acid derivatives have been found to allosterically modulate nuclear receptors, inducing conformational changes that affect receptor function without directly competing with the endogenous ligand. nih.gov Allosteric modulators can offer advantages such as greater subtype selectivity, as allosteric sites are often less conserved than orthosteric sites across protein families. nih.govnih.gov

The table below contrasts the key features of orthosteric and allosteric binding, with likely examples from the broader class of benzoic acid derivatives.

| Binding Mechanism | Binding Site | Effect on Endogenous Ligand | Example (Analog Class) |

| Orthosteric | Active Site (BH3 Groove) | Competitive Inhibition | 2,5-Substituted Benzoic Acid Inhibitors of Mcl-1/Bfl-1 |

| Allosteric | Secondary, Distant Site | Non-competitive Modulation | Certain Benzoic Acid Derivatives targeting Nuclear Receptors |

While the primary mechanism identified for the anticancer activity of 2,5-substituted benzoic acid analogs is orthosteric, the chemical scaffold's versatility suggests that other analogs could potentially exhibit allosteric modulation on different targets.

Protein-Ligand Interaction Profiling using Computational Tools

Computational tools play a pivotal role in elucidating the protein-ligand interactions of this compound analogs, guiding structure-based drug design and optimizing inhibitor potency. nih.govnih.gov Molecular docking, in particular, has been instrumental in predicting the binding modes of these compounds. nih.gov

For the 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1, molecular docking studies successfully predicted the U-shaped binding mode within the BH3 binding groove. nih.gov These computational models accurately forecasted the crucial hydrogen bond between the ligand's carboxyl group and the conserved arginine residue in both Mcl-1 and Bfl-1. nih.gov Furthermore, docking simulations provided detailed insights into the hydrophobic interactions between the substituents of the benzoic acid core and the hydrophobic pockets of the target proteins, which were later corroborated by experimental data. nih.gov

These computational approaches are not only predictive but also serve as a foundation for rational drug design. By visualizing the predicted binding poses, researchers can identify opportunities to introduce chemical modifications that enhance binding affinity and selectivity. nih.gov For example, the understanding that the 5-phenethylthio moiety occupies the p2 pocket of Mcl-1 allows for the exploration of other substituents at this position to further optimize hydrophobic interactions. acs.orgnih.gov

The following table outlines the application of computational tools in the study of this compound analogs.

| Computational Tool | Application | Insights Gained |

| Molecular Docking | Predicting the binding pose of inhibitors in the active site of Mcl-1 and Bfl-1. | - Confirmation of the key hydrogen bond with the conserved arginine residue.- Identification of specific hydrophobic interactions within the binding pockets.- Rationalization of structure-activity relationships. |

| Structure-Activity Relationship (SAR) Analysis | Correlating chemical structure with biological activity. | - Understanding the importance of the carboxylic acid group and substituents at the 2 and 5 positions for binding affinity. |

The synergy between computational modeling and experimental validation has been crucial in advancing the understanding of how these analogs exert their biological effects and in the development of more potent and selective inhibitors.

Structure Activity Relationship Sar Studies of 2 P Tolyloxy 5 Chlorobenzoic Acid Scaffolds

Impact of Substituent Position and Nature on Biological Activity

The biological activity of a molecule like 2-(p-Tolyloxy)-5-chlorobenzoic acid is intrinsically linked to the nature and position of its substituents on the aromatic rings. The chlorine atom at the 5-position of the benzoic acid ring and the methyl group at the para-position of the phenoxy ring are key determinants of its electronic and steric properties.

A hypothetical SAR study on this scaffold would likely involve synthesizing analogues with variations in these substituents. For example, moving the chlorine to other positions on the benzoic acid ring or replacing it with other halogens (e.g., fluorine, bromine) or electron-withdrawing groups would help to probe the electronic requirements for activity. Similarly, modifying the methyl group on the tolyloxy ring (e.g., changing its position, replacing it with larger alkyl groups, or introducing polar substituents) would provide insights into the steric and hydrophobic tolerance of the target protein.

Table 1: Hypothetical Analogues of this compound for SAR Studies

| Compound ID | R1 (Benzoic Acid Ring) | R2 (Phenoxy Ring) | Rationale for Synthesis |

| Parent | 5-Cl | 4-CH3 | Reference Compound |

| Analogue 1 | 4-Cl | 4-CH3 | Investigate impact of chlorine position. |

| Analogue 2 | 5-F | 4-CH3 | Evaluate effect of a different halogen. |

| Analogue 3 | 5-NO2 | 4-CH3 | Probe the effect of a strong electron-withdrawing group. |

| Analogue 4 | 5-Cl | 3-CH3 | Assess steric impact of methyl group position. |

| Analogue 5 | 5-Cl | 4-C2H5 | Explore tolerance for larger alkyl groups. |

| Analogue 6 | 5-Cl | 4-OCH3 | Introduce a polar group on the phenoxy ring. |

Identification of Pharmacophoric Features for Target Interaction

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, a ligand-based pharmacophore could be hypothesized based on its structure.

The key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor/Negatively Ionizable Feature: The carboxylic acid group is a crucial feature, capable of forming hydrogen bonds or existing as a carboxylate anion to interact with positively charged residues (like arginine or lysine) or metal ions in a protein's active site.

Two Aromatic/Hydrophobic Regions: The two phenyl rings constitute significant hydrophobic regions that can engage in pi-pi stacking or hydrophobic interactions with the target.

A Halogen Bond Donor: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the binding pocket.

A Hydrophobic Feature: The para-methyl group on the tolyloxy ring provides an additional hydrophobic contact point.

A pharmacophore model would define the spatial relationships (distances and angles) between these features. Such a model would be a valuable tool for virtual screening of compound libraries to identify new molecules with potentially similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For the this compound scaffold, a QSAR model would be developed by first synthesizing a series of analogues with diverse substituents and then measuring their biological activity.

The general equation for a QSAR model is: Biological Activity = f(Molecular Descriptors)

The process would involve:

Data Set Generation: Creating a training set of diverse analogues of this compound with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can be categorized as electronic (e.g., Hammett constants), hydrophobic (e.g., logP), steric (e.g., molar refractivity), and topological.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: Assessing the statistical significance and predictive power of the model using techniques like cross-validation (q²) and external validation with a test set of compounds not used in model development.

A well-validated QSAR model could then be used to predict the biological activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

Correlation of Molecular Descriptors with Observed Biological Response

The final step in a QSAR study is to interpret the developed model to understand which molecular properties are most influential for the biological response. For instance, a hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molar Refractivity) + 1.2 * σ + constant

In this hypothetical model:

A positive coefficient for logP (a measure of hydrophobicity) would suggest that more lipophilic compounds are more active.

A negative coefficient for a steric descriptor like molar refractivity might indicate that bulky substituents are detrimental to activity, possibly due to steric hindrance in the binding pocket.

A positive coefficient for an electronic descriptor like the Hammett constant (σ) for a substituent on the benzoic acid ring could imply that electron-withdrawing groups enhance activity, potentially by increasing the acidity of the carboxylic acid.

By analyzing these correlations, researchers can gain valuable insights into the mechanism of action and design more potent compounds.

Table 2: Key Molecular Descriptors and Their Potential Influence on Biological Activity

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Hydrophobic | logP, Hydrophobic Field | Governs membrane permeability and hydrophobic interactions with the target. |

| Electronic | Hammett Constant (σ), Dipole Moment | Modulates pKa of the carboxylic acid, influences electrostatic and hydrogen bonding interactions. |

| Steric | Molar Refractivity (MR), Steric Field | Defines the size and shape requirements of the binding site. |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and connectivity of the molecule. |

While specific experimental data for this compound is not publicly available, the established principles of medicinal chemistry provide a robust framework for predicting its structure-activity relationships and guiding future research into its biological potential.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. ijpsr.com This method is instrumental in drug design, helping to elucidate the interactions between a drug candidate and its biological target at the molecular level. ijpsr.com

Molecular docking simulations are employed to estimate the binding affinity, often expressed as a docking score in kcal/mol, which indicates the strength of the interaction between a ligand and its target. nih.govdergipark.org.tr For derivatives of this compound, these simulations can predict how they will bind to the active site of a target protein. nih.gov The simulations generate multiple possible binding poses and rank them based on their calculated binding energy. A lower binding energy generally signifies a more stable and favorable interaction. nih.gov

The orientation of the ligand within the binding pocket is also a critical piece of information derived from docking studies. It reveals the specific conformation the molecule adopts to maximize its favorable interactions with the surrounding amino acid residues of the protein. This spatial arrangement is key to understanding the structure-activity relationship (SAR) and for designing more potent and selective compounds. semanticscholar.org For instance, docking studies can reveal how the carboxylic acid, tolyloxy, and chlorophenyl groups of the molecule orient themselves to interact with specific residues in the active site.

Table 1: Illustrative Molecular Docking Data for a Hypothetical this compound Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Ser60 |

| 5-Lipoxygenase (5-LOX) | -9.1 | His367, His372, Ile673 |

Note: This table contains example data for illustrative purposes.

The stability of a ligand-receptor complex is determined by a variety of non-covalent interactions. Molecular docking simulations provide detailed insights into these dominant bonding forces. For derivatives of this compound, several types of interactions are typically observed:

Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, forming strong interactions with polar amino acid residues like Arginine, Serine, and Tyrosine within the active site. These directional bonds are crucial for anchoring the ligand in a specific orientation.

Pi-Pi Stacking: The aromatic rings of the tolyloxy and chlorophenyl moieties can engage in pi-pi stacking interactions with aromatic residues of the target protein, such as Phenylalanine, Tyrosine, and Tryptophan. This interaction, arising from the overlap of pi-orbitals, contributes significantly to the binding stability.

Hydrophobic Interactions: The non-polar regions of the molecule, including the methyl group and the aromatic rings, often fit into hydrophobic pockets within the binding site, displacing water molecules and contributing favorably to the binding energy.

In Silico ADMET Prediction for Lead Compound Prioritization

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be assessed. springernature.comnih.gov In silico ADMET prediction offers a rapid and resource-efficient means to evaluate these properties early in the drug discovery pipeline, helping to prioritize compounds with favorable pharmacokinetic profiles. springernature.comresearchgate.net

Computational models are widely used to predict the absorption and distribution of potential drug molecules. For derivatives of this compound, these models can estimate several critical parameters:

Gastrointestinal (GI) Absorption: The likelihood of a compound being absorbed from the digestive tract into the bloodstream can be predicted based on its physicochemical properties. mdpi.com

Blood-Brain Barrier (BBB) Permeation: These models predict a compound's ability to cross the protective blood-brain barrier, which is essential for drugs targeting the central nervous system and for avoiding neurological side effects for other drugs. bioflux.com.ro

Plasma Protein Binding: The degree to which a drug binds to proteins in the blood, such as albumin, influences its availability to reach its target. In silico models can provide an estimation of this binding percentage.

Table 2: Predicted ADME Properties for a Hypothetical this compound Derivative

| Property | Predicted Value | Interpretation |

| GI Absorption | High | Likely to be well-absorbed orally. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | >90% | High affinity for plasma proteins. |

Note: This table contains example data for illustrative purposes.

A compound's metabolic fate and how it is eliminated from the body are crucial determinants of its duration of action and potential for drug-drug interactions. In silico tools can forecast these aspects:

Cytochrome P450 (CYP) Inhibition: CYP enzymes are a major family of drug-metabolizing enzymes. Computational models can predict if a compound is likely to inhibit specific CYP isoforms, which is a common cause of adverse drug interactions. semanticscholar.org

Metabolic Stability: These models can identify parts of the molecule that are susceptible to metabolic breakdown, allowing for chemical modifications to enhance the compound's half-life.

Excretion Pathways: Predictions can be made about whether a compound is more likely to be cleared by the kidneys or the liver.

"Drug-likeness" is a qualitative concept that evaluates whether a compound possesses properties that make it a likely candidate for an oral drug. nih.gov Several computational methods are used for this assessment:

Lipinski's Rule of Five: This widely used rule of thumb helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. ni.ac.rsdrugbank.com The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors. drugbank.comyoutube.com

No more than 10 hydrogen bond acceptors. drugbank.comyoutube.com

A molecular mass less than 500 daltons. drugbank.comyoutube.com

A partition coefficient (log P) not greater than 5. drugbank.comyoutube.com Compounds that comply with these rules are considered to have a higher probability of good oral bioavailability. researchgate.net

Other Drug-Likeness Filters: Beyond Lipinski's rule, other criteria such as Veber's rules, which consider the number of rotatable bonds and polar surface area, are also used to refine the assessment of a compound's drug-like properties. ni.ac.rs

Toxicity Prediction: In silico models can screen for potential toxic liabilities, such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition), helping to flag and deprioritize compounds with a higher risk of adverse effects early in the discovery process. nih.govnih.gov

By leveraging these computational tools, researchers can make more informed decisions, prioritizing the synthesis and further testing of this compound derivatives that exhibit a promising combination of high potency, favorable pharmacokinetics, and low toxicity risk.

Computational Chemistry and Cheminformatics in the Design and Analysis of 2 P Tolyloxy 5 Chlorobenzoic Acid Derivatives

Computational chemistry and cheminformatics have become indispensable tools in modern drug discovery and materials science. These in silico techniques offer a rapid and cost-effective means to investigate molecular properties, predict activities, and guide the synthesis of new chemical entities. In the context of 2-(p-Tolyloxy)-5-chlorobenzoic acid and its derivatives, computational approaches are pivotal for understanding their electronic structure, conformational behavior, binding interactions with biological targets, and for the rational design of new analogues with enhanced properties.

Pre Clinical Investigations and Potential Therapeutic Applications of 2 P Tolyloxy 5 Chlorobenzoic Acid Analogs

Efficacy in Relevant Animal Models (e.g., anti-hyperglycemic effects in Drosophila melanogaster)

Direct studies on the anti-hyperglycemic effects of 2-(p-tolyloxy)-5-chlorobenzoic acid or its close analogs in Drosophila melanogaster are not readily found in the existing scientific literature. However, the use of invertebrate models, such as the silkworm (Bombyx mori), for screening anti-diabetic compounds is an established method. nih.govplos.org These models are valuable for identifying compounds that can modulate blood sugar levels. nih.govplos.org For instance, studies have shown that certain compounds can lower hemolymph sugar levels in hyperglycemic silkworms, suggesting their potential as anti-diabetic agents. nih.govplos.org

The diaryl ether and benzoic acid components of the target molecule suggest that its derivatives could plausibly exhibit anti-hyperglycemic properties. For example, other classes of benzoic acid derivatives have been synthesized and evaluated for their in-vitro anti-diabetic activity, showing inhibitory potential against enzymes like α-amylase and α-glucosidase. nih.gov Furthermore, a study on an alkaloidal-amide isolated from Aegle marmelos demonstrated antihyperglycemic activity in a streptozotocin-induced diabetic rat model. nih.gov While not direct analogs, these findings support the general potential of complex aromatic acids in modulating glucose metabolism.

Identification of Lead Structures for Pharmaceutical Development

The diaryl ether scaffold is a cornerstone in the discovery of lead structures for pharmaceutical development due to its versatile binding capabilities and favorable physicochemical properties. nih.govresearchgate.net The structure-activity relationship (SAR) of diaryl ether analogs has been extensively explored, providing a roadmap for designing novel therapeutic agents. nih.gov

The development of new drugs often involves modifying a core scaffold to enhance potency and selectivity. For instance, the introduction of an aryl group at the 2-position of (1-oxo-2-alkyl-5-indanyloxy)acetic acids, a type of (acyloxy)acetic acid, led to compounds with significantly increased diuretic potency. nih.gov This highlights how modifications to a core structure can dramatically impact biological activity. Similarly, SAR studies on acetylcholinesterase inhibitors based on an indanone moiety have led to the discovery of highly potent and selective compounds. nih.gov These examples underscore the importance of the diaryl ether and related cyclic structures as a foundation for generating lead compounds.

Potential as Inhibitors for Specific Disease Pathways (e.g., inflammatory diseases, cancer, infectious diseases)

The diaryl ether and benzoic acid motifs are implicated in the inhibition of various disease pathways, suggesting a broad therapeutic potential for analogs of this compound. nih.govresearchgate.net

Inflammatory Diseases: Para-chlorobenzoic acid derivatives are a known class of nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.org While the specific compound has a different substitution pattern, the presence of the chloro- and benzoic acid groups suggests a potential for anti-inflammatory activity.

Cancer: The diaryl ether scaffold is present in several potent antitubulin agents, which are a highly effective class of anticancer drugs. mdpi.com The synthesis and evaluation of steroidal diaryl ethers have demonstrated antiproliferative activity against various human cancer cell lines. mdpi.com Furthermore, 2-phenol-4-chlorophenyl-6-aryl pyridines, which contain a diaryl-like structure, have been shown to be potent topoisomerase II inhibitors with cytotoxic activity against cancer cells. nih.gov Benzoic acid derivatives have also been investigated as potential anticancer agents. researchgate.net A derivative, 2-(acetyloxy)-5-chlorobenzoic acid, has been studied as a potent apoptotic agent for cancer treatment. cymitquimica.com

Infectious Diseases: The diaryl ether scaffold has been associated with antibacterial and antimalarial activities. nih.gov For instance, a series of novel, substituted 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones have demonstrated promising activity against Plasmodium falciparum (the parasite causing malaria) and Mycobacterium tuberculosis. nih.gov

The following table summarizes the potential therapeutic applications of scaffolds related to this compound based on preclinical findings.

| Disease Area | Related Scaffold/Derivative Class | Observed Activity |

| Inflammatory Diseases | Para-chlorobenzoic acid derivatives | Anti-inflammatory (NSAIDs) wikipedia.org |

| Cancer | Steroidal diaryl ethers | Antiproliferative activity mdpi.com |

| 2-Phenol-4-chlorophenyl-6-aryl pyridines | Topoisomerase II inhibition, cytotoxic activity nih.gov | |

| 2-(Acetyloxy)-5-chlorobenzoic acid | Apoptotic agent cymitquimica.com | |

| Infectious Diseases | 2-Chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones | Anti-malarial, Anti-tuberculosis nih.gov |

Development of Novel Therapeutic Agents based on the Scaffold

The development of novel therapeutic agents based on the this compound scaffold is a promising area for future research. The inherent biological relevance of the diaryl ether and benzoic acid components provides a strong starting point for the design and synthesis of new drug candidates. nih.govresearchgate.net The process would involve creating a library of analogs by modifying the substituents on the aromatic rings and the linkage between them.

For example, the synthesis of novel substituted benzoic acid derivatives bearing a hydrazone linker has been explored for their hypoglycemic activity. researchgate.net This demonstrates a strategy for creating new chemical entities based on a benzoic acid core. The discovery of a new class of diaryl ether herbicides, which act as acetolactate synthase inhibitors, further illustrates the potential for identifying novel biological targets for this scaffold. researchgate.net

Current Challenges and Future Perspectives in Research on 2 P Tolyloxy 5 Chlorobenzoic Acid

Synthetic Challenges and Opportunities for Green Chemistry Approaches

The pursuit of more sustainable and efficient synthetic routes has opened up opportunities for the application of green chemistry principles. Modern iterations of the Ullmann reaction are being developed to overcome the limitations of the traditional methods. researchgate.netnih.gov These include the use of:

Novel Catalytic Systems: Research is ongoing to develop more active and robust copper catalysts, as well as exploring other transition metal catalysts like palladium and gold nanoparticles. researchgate.netnih.gov These advanced catalysts can facilitate the reaction under milder conditions, often requiring lower temperatures and catalyst loadings.

Ligand-Free and Additive-Free Conditions: The development of ligand-free Ullmann-type coupling reactions is a significant step towards greener synthesis, reducing both cost and potential toxicity associated with complex organic ligands. nih.gov

Alternative Energy Sources: The use of microwave or ultrasound irradiation can significantly accelerate reaction times and improve yields compared to conventional heating. researchgate.net Photoinduced Ullmann-type cross-coupling reactions, which utilize light to drive the reaction, offer a more sustainable and energy-efficient alternative to thermal methods. researchgate.net

Greener Solvent Systems: Efforts are being made to replace hazardous solvents with more environmentally benign alternatives, including water in some cases. mdpi.com The ideal scenario is a solvent-free reaction, which minimizes waste and simplifies product isolation.

Heterogeneous and Recyclable Catalysts: The development of solid-supported catalysts that can be easily separated from the reaction mixture and reused multiple times is a key focus. researchgate.netnih.gov This not only improves the economic viability of the process but also minimizes metal contamination in the final product.

By embracing these green chemistry approaches, the synthesis of 2-(p-tolyloxy)-5-chlorobenzoic acid and its derivatives can become more efficient, cost-effective, and environmentally responsible. rsc.org

Design and Synthesis of Next-Generation Derivatives with Improved Properties

The core structure of this compound serves as a valuable scaffold for the design and synthesis of next-generation derivatives with enhanced biological activities and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new compounds. icm.edu.plnih.gov

Key areas of modification to the this compound scaffold include:

Alterations to the Benzoic Acid Moiety: Modifications to the carboxylic acid group, such as esterification or amidation, can influence the compound's solubility, membrane permeability, and metabolic stability. The position and nature of the chloro substituent on the benzoic acid ring can also be varied to explore its impact on activity.

Modifications of the p-Tolyloxy Group: The methyl group on the tolyloxy ring offers a site for further functionalization. Additionally, replacing the tolyl group with other substituted or unsubstituted aryl or heteroaryl rings can lead to derivatives with altered electronic and steric properties, potentially resulting in improved target binding and selectivity.

Introduction of Diverse Linkers: The ether linkage connecting the two aromatic rings can be replaced with other functional groups, such as thioethers, amines, or amides, to explore different spatial arrangements and hydrogen bonding capabilities.

The synthesis of these novel derivatives often employs modern synthetic methodologies to achieve high efficiency and purity. The insights gained from SAR studies on related benzoic acid derivatives, such as those with morpholino or triazolyl substitutions, can provide valuable guidance for designing new analogs of this compound with potentially enhanced antiproliferative or other therapeutic properties. icm.edu.plnih.gov

Table 1: Potential Modifications for Next-Generation Derivatives

| Scaffold Position | Potential Modification | Desired Improvement |

|---|---|---|

| Benzoic Acid Ring | Vary chloro substituent position/nature | Enhanced target binding/selectivity |

| Carboxylic Acid | Esterification, amidation | Improved solubility, permeability, stability |

| Ether Linkage | Replacement with thioether, amine, amide | Altered spatial arrangement, H-bonding |

| p-Tolyloxy Group | Functionalization of methyl group | Increased potency, new interactions |

| p-Tolyloxy Group | Replacement with other (hetero)aryl rings | Modified electronic/steric properties |

Advanced In Vitro and In Vivo Model Development for Efficacy Assessment

To thoroughly evaluate the therapeutic potential of this compound and its newly synthesized derivatives, the development and utilization of advanced in vitro and in vivo models are essential. These models are critical for assessing the efficacy, mechanism of action, and pharmacokinetic properties of the compounds.

In Vitro Models:

Cell-Based Assays: A primary step involves screening the compounds against a panel of relevant human cancer cell lines to determine their antiproliferative activity. Cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) are commonly used to assess the general cytotoxic or cytostatic effects. nih.gov

Enzyme Inhibition Assays: If a specific molecular target is hypothesized or identified, enzyme inhibition assays are crucial. For instance, if the compounds are designed as inhibitors of a particular kinase or enzyme like phosphatidylcholine-specific phospholipase C (PC-PLC), in vitro assays using the purified or recombinant enzyme are necessary to determine the inhibitory potency (e.g., IC50 values). nih.gov

3D Cell Culture Models: Moving beyond traditional 2D cell cultures, 3D models such as spheroids or organoids more accurately mimic the in vivo tumor microenvironment. These models can provide more predictive data on drug penetration, efficacy, and the effects on cell-cell interactions.

High-Content Screening (HCS): HCS platforms can be employed to assess multiple cellular parameters simultaneously, providing a more comprehensive understanding of the compound's effects on cell health, morphology, and specific signaling pathways.

In Vivo Models:

Xenograft Models: Once a compound shows promising in vitro activity, its efficacy is typically evaluated in vivo using animal models, most commonly immunodeficient mice bearing human tumor xenografts. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.

Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is directly implanted into mice, are considered more clinically relevant than traditional xenograft models using established cell lines. They better preserve the heterogeneity and genetic characteristics of the original human tumor.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In vivo studies are also essential to determine the pharmacokinetic properties of the compounds, including absorption, distribution, metabolism, and excretion (ADME). Microsomal stability assays, for example, can provide early insights into a compound's metabolic fate. nih.gov Pharmacodynamic studies help to establish a relationship between the drug concentration and its biological effect.

The data generated from these advanced in vitro and in vivo models are critical for selecting the most promising lead candidates for further preclinical and potential clinical development.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers significant potential to accelerate the development of novel derivatives of this compound. nih.gov These computational approaches can analyze vast and complex datasets to identify promising drug candidates, predict their biological activities, and optimize their properties. nih.govresearchgate.net

Key Applications of AI and ML:

Bioactivity Prediction: ML models can be trained on large databases of chemical structures and their corresponding biological activities to predict the potential efficacy of new, untested compounds. nih.gov By analyzing the structural features, or molecular fingerprints, of this compound and its proposed derivatives, these models can estimate their likelihood of being active against a specific biological target. nih.govjsr.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a desired level of activity and favorable pharmacokinetic properties, it can generate novel chemical structures based on the this compound scaffold.

Structure-Activity Relationship (SAR) Modeling: AI can be used to build sophisticated quantitative structure-activity relationship (QSAR) models. These models can identify the key structural features that are most important for the biological activity of a series of compounds, providing valuable insights for the rational design of more potent and selective analogs.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical aspect of drug development. ML models can be trained to predict these properties based on a compound's chemical structure, helping to identify and deprioritize candidates with unfavorable pharmacokinetic profiles early in the discovery process.

By leveraging the power of AI and ML, researchers can more efficiently navigate the vast chemical space and focus their synthetic efforts on the most promising derivatives of this compound, ultimately saving time and resources in the drug discovery pipeline. nih.gov

Exploration of New Biological Targets and Polypharmacology Approaches

While initial research may focus on a single biological target for this compound and its derivatives, a comprehensive understanding of their therapeutic potential requires the exploration of additional molecular targets and the consideration of polypharmacology. Polypharmacology refers to the ability of a single compound to interact with multiple targets, which can lead to enhanced efficacy or provide opportunities for drug repurposing.

Strategies for Target Identification and Polypharmacology Exploration:

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen the structure of this compound against databases of known protein structures. This can help to identify potential new biological targets for which the compound may have an affinity.

Phenotypic Screening: High-throughput phenotypic screening assays, which measure the effect of a compound on a cellular or organismal phenotype, can reveal unexpected biological activities. If a compound shows a desirable phenotypic effect, subsequent target deconvolution studies can be performed to identify the responsible molecular target(s).

Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry can be used to identify the proteins that directly bind to a derivative of this compound. This provides an unbiased approach to identifying both primary and secondary targets.

A deliberate polypharmacology approach can be advantageous in designing drugs for complex diseases like cancer, where multiple signaling pathways are often dysregulated. By rationally designing derivatives of this compound that interact with a specific set of targets, it may be possible to achieve a synergistic therapeutic effect and overcome mechanisms of drug resistance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(p-Tolyloxy)-5-chlorobenzoic acid and its derivatives?

- Methodological Answer : Synthesis often involves allyl ether intermediates and coupling reactions. For example, derivatives like (E)-2-(p-Tolyloxy)octa-2,7-dien-1-yl 2-iodobenzoate are synthesized using EBX reagents (ethynyl benziodoxolones) under mild conditions with NaHCO₃ as a base. Typical yields range from 60% to 89%, depending on substituents and reaction time .

- Key Steps :

- Use of O-VBX (vinylbenziodoxolone) reagents for regioselective allylation.

- Purification via column chromatography to isolate amorphous solids.

- Confirmation of structure via NMR and HRMS .

Q. How is structural characterization performed for this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for identifying chemical environments, coupling constants (e.g., allylic protons at δ ~5.5–6.5 ppm), and aromatic substituents .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for benzoic acid derivatives) .

- HRMS (ESI/QTOF) : Validates molecular weight and fragmentation patterns .

Q. What purification methods are effective for isolating this compound derivatives?

- Methodological Answer :

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane is standard for separating isomers or eliminating impurities (e.g., 10% impurities in 3t were resolved using this method) .

- Recrystallization : Effective for high-melting-point solids (e.g., derivatives with tert-butyl groups) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DME) improve reactivity in nucleophilic substitutions .

- Catalyst Tuning : Use of Cs₂CO₃ enhances deprotonation of phenolic hydroxyl groups, accelerating allylation .

- Temperature Control : Reactions at room temperature (20–25°C) minimize side products compared to heated conditions .

Q. How can data contradictions arising from impure samples be resolved?

- Methodological Answer :

- Analytical Cross-Validation : Combine NMR with HPLC-MS to detect trace impurities (e.g., 10% impurity in 3t was identified via discrepancies in C NMR integrations) .

- Selective Precipitation : Adjust solvent polarity to isolate the target compound from byproducts .

Q. What challenges exist in stereochemical analysis of epoxidized derivatives?

- Methodological Answer :

- Epoxidation Monitoring : Use H NMR to track stereoselectivity. For example, epoxidation of 3-ethyl-2-(p-tolyloxy)-2-((p-tolyloxy)methyl)oxirane (8a) showed diastereomeric ratios via splitting of oxirane protons .

- X-ray Crystallography : Resolves ambiguous stereochemistry when NMR is inconclusive (not directly observed in evidence but recommended for advanced studies).

Q. How to design experiments for regioselective functionalization of the benzoic acid core?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.